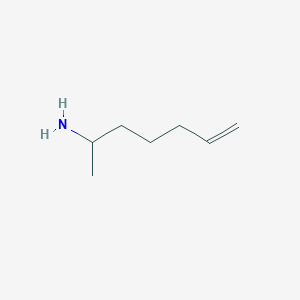

Hept-6-en-2-amine

描述

Structural Framework and Inherent Reactivity: A Dual Functionality Perspective

The molecular structure of Hept-6-en-2-amine consists of a seven-carbon aliphatic chain featuring two key functional groups: a primary amine at the second carbon position and a carbon-carbon double bond between the sixth and seventh carbons. nih.gov This unique arrangement confers a dual reactivity profile upon the molecule. The primary amine group acts as a nucleophile and a base, while the terminal alkene is susceptible to electrophilic addition and participates in various cycloaddition and radical reactions.

The presence of these two distinct reactive sites within the same molecule allows for intramolecular reactions, providing a pathway to cyclic compounds, or for selective sequential reactions in multi-step syntheses. The inherent chirality at the C2 position, where the amine group is attached, also presents opportunities for its application in the field of asymmetric synthesis.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H15N | nih.govchemicalbook.com |

| Molecular Weight | 113.20 g/mol | chemicalbook.combldpharm.com |

| CAS Number | 196208-23-8 | chemicalbook.com |

| SMILES | CC(N)CCCC=C | bldpharm.com |

Significance and Research Trajectories in Advanced Chemical Synthesis

The significance of this compound in modern organic synthesis lies primarily in its role as a versatile synthetic intermediate. sigmaaldrich.comresearchgate.net Its bifunctional nature is particularly advantageous for the synthesis of nitrogen-containing heterocycles, which are core structures in many areas of chemical and pharmaceutical research. mdpi.commdpi.com

Research Trajectories:

Synthesis of Heterocycles: A primary research focus is the use of this compound and analogous structures in cyclization reactions to form substituted pyrrolidines and other nitrogenous rings. nih.govnih.gov For instance, research on similar enantiopure homoallylic amines has demonstrated their utility in iodocyclization reactions to produce trans-2,5-disubstituted pyrrolidines, which are important structural motifs. nih.gov

Asymmetric Synthesis: Chiral amines are crucial in asymmetric synthesis, serving as building blocks or catalysts. The chiral center in this compound makes it a candidate for the synthesis of enantiomerically pure target molecules. Research in this area explores the development of methods to access structurally diverse, enantiopure homoallylic amines for use in creating complex chiral structures. nih.gov

Tandem and Cascade Catalysis: The dual functionality of this compound is well-suited for tandem catalytic processes, where multiple bond-forming events occur in a single operation without isolating intermediates. mdpi.com Research trajectories are exploring the development of catalytic systems that can selectively activate and react with both the amine and alkene moieties to rapidly build molecular complexity, a key goal in modern synthetic efficiency. acs.orgresearchgate.net For example, related aminoenynes have been used in one-pot aminoalkylative amination/hydroamination processes to synthesize chiral spirodiamines. nih.gov

The study of this compound and related compounds continues to contribute to the expanding toolkit of synthetic chemists, enabling the efficient construction of valuable and complex molecules.

Structure

3D Structure

属性

IUPAC Name |

hept-6-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-3-4-5-6-7(2)8/h3,7H,1,4-6,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBVYRPRJCPFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of Hept 6 En 2 Amine

Established Synthetic Pathways

Traditional methods for synthesizing aliphatic amines like Hept-6-en-2-amine are well-documented in chemical literature. These routes are often characterized by their reliability and are based on core reactions in organic chemistry.

Reductive amination is a cornerstone of amine synthesis, providing a direct method to form amines from carbonyl compounds. This process typically involves the reaction of a ketone or aldehyde with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, the precursor ketone is Hept-6-en-2-one. The reaction proceeds by treating the ketone with an aminating agent and a reducing agent. A common and effective reducing agent for this transformation is sodium cyanoborohydride, which is mild enough to selectively reduce the iminium ion in the presence of the ketone. chemicalbook.com

A typical procedure involves dissolving Hept-6-en-2-one in a suitable solvent like methanol, followed by the addition of an ammonium salt, such as ammonium acetate (B1210297), and sodium cyanoborohydride. The reaction is generally carried out at room temperature over a period of several hours to ensure complete conversion. chemicalbook.com

Table 1: Reductive Amination of Hept-6-en-2-one

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

|---|

The hydroboration of alkenes is a powerful method for the anti-Markovnikov installation of functional groups. While typically used to synthesize alcohols, this strategy can be adapted for amine synthesis. The general approach involves the hydroboration of a terminal alkene, followed by a subsequent amination step.

In the context of this compound, a suitable starting material would be a diene, such as hepta-1,6-diene. The hydroboration reaction, often using borane-tetrahydrofuran (B86392) complex (BH₃·THF) or other borane (B79455) reagents, would selectively react with one of the terminal double bonds. Subsequent treatment of the resulting organoborane intermediate with an aminating agent like hydroxylamine-O-sulfonic acid or a chloramine (B81541) derivative would yield the target amine. The selectivity of hydroboration processes is highly dependent on the catalyst and the structure of the reagents. rsc.org

This multi-step sequence allows for the conversion of a simple hydrocarbon into a functionalized amine, demonstrating the versatility of organoborane chemistry in organic synthesis.

Grignard reagents are among the most important organometallic compounds in synthetic chemistry, renowned for their ability to form new carbon-carbon bonds. wikipedia.org A plausible Grignard-based synthesis of this compound could involve the reaction of a pentenyl Grignard reagent with an appropriate electrophile containing a masked or protected amine function.

One conceptual pathway involves the preparation of 4-pentenylmagnesium bromide from 5-bromo-1-pentene. This Grignard reagent can then be reacted with an acetaldehyde-derived imine, such as N-benzylideneethanamine. The nucleophilic addition of the Grignard reagent to the imine's carbon-nitrogen double bond would form the carbon skeleton of this compound. A final hydrolysis or hydrogenolysis step would be required to cleave the protecting group (e.g., benzyl (B1604629) group) from the nitrogen atom to yield the primary amine.

Table 2: Conceptual Grignard Reagent-Based Synthesis

| Step | Grignard Reagent | Electrophile | Intermediate Product | Final Step |

|---|

Alkene Hydroboration-Oxidation Followed by Amination

Emerging and Advanced Synthetic Routes

Modern synthetic chemistry continually seeks more efficient, selective, and sustainable methods. For this compound, this includes the development of novel catalytic systems and stereoselective approaches to control the molecule's three-dimensional structure.

Catalytic methods offer the potential for greater efficiency and atom economy. Hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, is a highly desirable but challenging transformation. google.com Catalysts based on transition metals like nickel can facilitate such reactions.

While a specific nickel-catalyzed hydroamination of hepta-1,6-diene to directly yield this compound is not prominently documented, related catalytic couplings are well-established. For instance, nickel chloride is an effective catalyst for the coupling of Grignard reagents with organic halides (Kumada-Corriu coupling). wikipedia.org This highlights the potential for nickel catalysts in C-C and C-N bond-forming reactions relevant to the synthesis of complex amines. The development of catalysts for the selective hydroamination of dienes remains an active area of research.

This compound possesses a stereocenter at the C2 position, meaning it can exist as two non-superimposable mirror images, or enantiomers (R- and S-isomers). The synthesis of a single enantiomer, known as enantioselective synthesis, is crucial in many applications, particularly in medicinal chemistry and materials science.

Achieving stereoselectivity in the synthesis of this compound requires the use of chiral catalysts, auxiliaries, or reagents. For example, the reductive amination of Hept-6-en-2-one could be rendered stereoselective by using a chiral catalyst or a chiral borane reducing agent. Similarly, enzymatic reductions can offer high enantioselectivity. The bioreduction of bicyclic ketones using baker's yeast has been shown to produce chiral alcohols with high stereocontrol, a strategy that can be adapted for the synthesis of chiral amines. rsc.org

Furthermore, the intramolecular cyclization of derivatives of this compound, such as methyl N-hept-6-en-2-ylcarbamate, has been studied for the stereoselective synthesis of piperidine (B6355638) alkaloids. This implies that methods for preparing enantiomerically enriched this compound are of significant interest for the synthesis of more complex, biologically active molecules. The development of stereoselective methods often involves screening various chiral ligands or catalysts to find the optimal conditions for high enantiomeric excess.

Derivatization from Hept-6-en-2-ol Precursors

The conversion of Hept-6-en-2-ol to this compound involves the substitution of the secondary hydroxyl group with a primary amino group. This transformation is typically achieved through multi-step sequences that first activate the hydroxyl group to turn it into a better leaving group, followed by nucleophilic substitution with a nitrogen-containing nucleophile. The choice of method can influence the stereochemical outcome of the reaction. Two prevalent and well-documented methodologies for this conversion are the Mitsunobu reaction followed by reduction, and the formation of a sulfonate ester followed by nucleophilic substitution.

A. Two-Step Synthesis via Mitsunobu Reaction and Azide (B81097) Reduction

A highly reliable method for converting secondary alcohols into primary amines with complete inversion of stereochemistry is the Mitsunobu reaction. organic-chemistry.orgresearchgate.netnih.govwikipedia.org This two-step process first converts Hept-6-en-2-ol into an intermediate alkyl azide, which is subsequently reduced to the target primary amine.

Step 1: Mitsunobu Azidation of Hept-6-en-2-ol

In the first step, Hept-6-en-2-ol is treated with a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org These reagents form a reactive phosphonium (B103445) intermediate with the alcohol's hydroxyl group, activating it for nucleophilic attack. An azide source, such as hydrazoic acid (HN₃) or, more safely, diphenylphosphoryl azide (DPPA), then acts as the nucleophile. organic-chemistry.orgresearchgate.net The reaction proceeds via an Sₙ2 mechanism, resulting in the displacement of the activated hydroxyl group and the formation of Hept-6-en-2-yl azide with an inversion of the stereocenter. researchgate.net

Step 2: Reduction of Hept-6-en-2-yl Azide

The resulting Hept-6-en-2-yl azide is then reduced to this compound. This reduction can be accomplished using several established methods. A common approach is the use of a hydride reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent. Alternatively, catalytic hydrogenation over a palladium on carbon catalyst (Pd/C) is effective. Another mild method is the Staudinger reaction, which involves treatment with triphenylphosphine to form an iminophosphorane, followed by hydrolysis with water to yield the amine. stackexchange.com

The general reaction scheme is presented below:

Scheme 1: Synthesis of this compound via Mitsunobu Reaction

(Image depicting the two-step conversion of Hept-6-en-2-ol to this compound through an azide intermediate)

Table 1: Reagents and Conditions for Synthesis via Mitsunobu Reaction

| Step | Reaction | Key Reagents | Typical Solvent | General Conditions |

|---|---|---|---|---|

| 1 | Mitsunobu Azidation | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Diphenylphosphoryl azide (DPPA) or Hydrazoic acid (HN₃) | Tetrahydrofuran (THF), Diethyl ether | 0 °C to room temperature |

| 2 | Azide Reduction | Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) with Palladium on Carbon (Pd/C) or Triphenylphosphine (PPh₃) followed by H₂O | Diethyl ether, Tetrahydrofuran (THF), Ethanol | 0 °C to reflux |

B. Two-Step Synthesis via Sulfonate Ester Intermediate

An alternative classical approach involves converting the hydroxyl group of Hept-6-en-2-ol into a sulfonate ester, such as a tosylate or mesylate. chemistrysteps.com These sulfonate groups are excellent leaving groups for subsequent nucleophilic substitution.

Step 1: Tosylation/Mesylation of Hept-6-en-2-ol

Hept-6-en-2-ol is reacted with an appropriate sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base. Pyridine (B92270) is commonly used both as a solvent and as a base to neutralize the hydrochloric acid byproduct. This reaction yields the corresponding Hept-6-en-2-yl tosylate or mesylate. This step generally proceeds with retention of configuration at the chiral center.

Step 2: Nucleophilic Substitution with an Amine Source

The sulfonate ester intermediate is then subjected to nucleophilic substitution with a nitrogen source. While direct reaction with ammonia is possible, it often leads to a mixture of primary, secondary, and tertiary amines due to over-alkylation. stackexchange.comchemistrysteps.com To achieve a more controlled synthesis of the primary amine, protected ammonia equivalents are preferred. Sodium azide (NaN₃) is a highly effective nucleophile that cleanly displaces the tosylate or mesylate group to form Hept-6-en-2-yl azide. chemistrysteps.com This reaction follows an Sₙ2 pathway, leading to an inversion of stereochemistry. The resulting azide is then reduced to this compound as described in the previous method (e.g., using LiAlH₄ or catalytic hydrogenation).

Alternatively, the Gabriel synthesis can be employed, using potassium phthalimide (B116566) as the nucleophile. stackexchange.com The phthalimide anion displaces the sulfonate group, and the resulting N-alkylated phthalimide is subsequently cleaved, typically by hydrazinolysis with hydrazine (B178648) (N₂H₄), to release the desired primary amine. stackexchange.com

The general reaction scheme for the sulfonate ester pathway using sodium azide is shown below:

Scheme 2: Synthesis of this compound via Sulfonate Ester

(Image depicting the two-step conversion of Hept-6-en-2-ol to this compound via a tosylate intermediate and subsequent azidation and reduction)

Table 2: Reagents and Conditions for Synthesis via Sulfonate Ester Intermediate

| Step | Reaction | Key Reagents | Typical Solvent | General Conditions |

|---|---|---|---|---|

| 1 | Tosylation/Mesylation | p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl), Pyridine | Pyridine, Dichloromethane (DCM) | 0 °C to room temperature |

| 2 | Azidation | Sodium azide (NaN₃) | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Room temperature to elevated temperatures |

| Reduction | Lithium aluminum hydride (LiAlH₄) or H₂/Pd-C | Diethyl ether, Tetrahydrofuran (THF) | 0 °C to room temperature |

Reaction Chemistry and Mechanistic Investigations of Hept 6 En 2 Amine

Reactivity of the Primary Amine Functional Group

The primary amine group is a nucleophilic and basic center, making it susceptible to a variety of reactions common to aliphatic amines.

As a primary amine, Hept-6-en-2-amine readily undergoes N-alkylation with alkyl halides to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. Similarly, N-acylation occurs with acylating agents like acyl chlorides or anhydrides to yield stable amide derivatives. nih.gov These reactions follow standard nucleophilic substitution or addition-elimination pathways. The steric hindrance around the amine group is minimal, allowing for efficient reactions. For instance, acylation of a primary amine can afford various amido analogs. nih.gov

| Reaction Type | Reactants | General Product | Reaction Conditions |

|---|---|---|---|

| N-Alkylation | This compound, Alkyl Halide (R-X) | N-Alkyl-hept-6-en-2-amine | Typically requires a base to neutralize the formed acid (HX). |

| N-Acylation | This compound, Acyl Chloride (R-COCl) | N-Acyl-hept-6-en-2-amine (Amide) | Often carried out in the presence of a non-nucleophilic base (e.g., pyridine). |

This compound reacts with aldehydes and ketones in a nucleophilic addition reaction to form an unstable carbinolamine intermediate. shodhsagar.com This intermediate then undergoes dehydration, typically under acid catalysis, to form a stable imine, also known as a Schiff base. dergipark.org.trwikipedia.orglibretexts.org The formation of the C=N double bond is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. shodhsagar.com This reaction is a cornerstone of imine chemistry and is applicable to a wide range of carbonyl compounds. researchgate.net

| Carbonyl Compound | Reactants | Product (Schiff Base) | Key Intermediate |

|---|---|---|---|

| Aldehyde | This compound, R-CHO | N-(Hept-6-en-2-yl)methanimine derivative | Carbinolamine |

| Ketone | This compound, R-CO-R' | N-(Hept-6-en-2-yl)ethanimine derivative | Carbinolamine |

The lone pair of electrons on the nitrogen atom imparts basic properties to this compound. It readily reacts with acids to form the corresponding ammonium salts. For example, with hydrochloric acid, it forms hept-6-en-2-ammonium chloride. The basicity is a key characteristic, with the predicted pKa of the closely related N,6-Dimethylhept-5-en-2-amine being approximately 10.78, indicating it is a moderately strong base. chembk.com This strong alkalinity allows it to form crystalline hydrochloride salts, which can be useful for purification and handling. chembk.com

| Reactants | Product | Reaction Type |

|---|---|---|

| This compound, Hydrochloric Acid (HCl) | Hept-6-en-2-ammonium chloride | Acid-Base Neutralization / Salt Formation |

Reactions with Carbonyl Compounds (e.g., aldehydes, ketones)

Transformations Involving the Alkene Moiety

The terminal double bond provides a site for electrophilic addition and other transformations characteristic of alkenes.

The alkene functional group in this compound can be selectively reduced through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction saturates the carbon-carbon double bond to yield Heptan-2-amine, converting the unsaturated aliphatic amine into its fully saturated counterpart. This transformation proceeds without affecting the primary amine group.

| Reactant | Reagents | Product | Bond Transformed |

|---|---|---|---|

| This compound | H₂, Catalyst (e.g., Pd/C, PtO₂) | Heptan-2-amine | C=C → C-C |

A significant and well-studied reaction involving both functional groups of a this compound derivative is intramolecular cyclization. A key example is the intramolecular amidomercuriation of methyl N-hept-6-en-2-ylcarbamate. rsc.org In this reaction, the carbamate (B1207046) derivative is treated with a mercury(II) salt, such as mercuric acetate (B1210297), which activates the alkene for nucleophilic attack by the nitrogen atom of the carbamate. rsc.orgresearchgate.net This cyclization forms a six-membered piperidine (B6355638) ring. Subsequent reductive demercuriation with sodium borohydride (B1222165) yields substituted piperidines. researchgate.net This sequence has been utilized as a strategic route for the synthesis of trans-2,6-dialkylpiperidines, which are structural motifs found in various alkaloids. rsc.org The reaction demonstrates a powerful method for constructing heterocyclic systems from acyclic precursors containing appropriately positioned amine and alkene functionalities.

| Starting Material | Reagents | Intermediate | Final Product (after NaBH₄ reduction) | Significance |

|---|---|---|---|---|

| Methyl N-hept-6-en-2-ylcarbamate | 1. Hg(OAc)₂ 2. NaBH₄ | Organomercurial piperidine derivative | trans-2,6-Dimethylpiperidine (major product) | Stereoselective synthesis of trans-substituted piperidines. |

Addition Reactions Across the Double Bond

The terminal double bond in this compound is susceptible to various electrophilic addition reactions, a characteristic feature of alkenes. pressbooks.pub These reactions involve the breaking of the pi (π) bond and the formation of two new sigma (σ) bonds. masterorganicchemistry.com

Halogenation: In the presence of halogens such as chlorine (Cl₂) or bromine (Br₂), this compound is expected to undergo halogenation to yield a dihalogenated derivative. This reaction typically proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion. Given the nonpolar nature of the alkene, this reaction does not usually require a catalyst and can occur at room temperature, sometimes with the aid of ultraviolet light. cuny.edu

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the double bond of this compound would result in the formation of a haloalkane. masterorganicchemistry.com According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, leading to the formation of a secondary carbocation intermediate. The subsequent attack by the halide ion will yield the corresponding 6-halo-heptan-2-amine. The reaction proceeds in two steps, with the initial protonation of the alkene being the rate-determining step. masterorganicchemistry.com

Hydration: Acid-catalyzed hydration of the double bond would lead to the formation of a diol, specifically heptane-2,6-diol. This reaction also follows Markovnikov's principle, where the hydroxyl group adds to the more substituted carbon atom.

It is important to note that the primary amine group in this compound can also react with some of the reagents used for these addition reactions, potentially leading to a mixture of products or requiring the use of protecting groups for the amine functionality to achieve selective addition across the double bond.

Metal-Catalyzed Chemical Transformations

Metal catalysts play a pivotal role in mediating a variety of chemical transformations involving this compound, enabling bond formations that are otherwise challenging.

Photoinduced Copper-Catalyzed Alkylation of Amines

Photoinduced copper-catalyzed reactions have emerged as a powerful tool for C-N bond formation under mild conditions. nih.gov In a general sense, these reactions can facilitate the alkylation of primary amines like this compound. The mechanism often involves the formation of an excited state of a copper(I)-amide complex upon irradiation with light. nih.gov This excited species can then act as a photoreductant towards an alkyl halide. The process generates an alkyl radical and a copper(II) species. The subsequent cross-coupling of the alkyl radical with the amine, catalyzed by copper, leads to the formation of the N-alkylated product. nih.gov While specific studies on this compound are not prevalent, its primary amine functionality makes it a suitable candidate for such transformations. The reaction can be influenced by the nature of the copper catalyst, the solvent, and the specific alkyl halide used. uni-regensburg.dersc.org

Nickel-Catalyzed Primary Amine Synthesis

While this compound is itself a primary amine, nickel-catalyzed reactions are highly relevant to its synthesis. One documented synthetic route to this compound involves the reductive amination of 6-hepten-2-one. chemicalbook.com This transformation can be achieved using reagents like ammonium acetate and sodium cyanoborohydride. chemicalbook.com More broadly, nickel catalysts are effective for the amination of various precursors. For instance, nickel-catalyzed cross-coupling reactions between aryl fluorides and primary amines have been developed, showcasing the utility of nickel in C-N bond formation. rsc.org Similarly, nickel-catalyzed amination of aryl chlorides and bromides with primary and secondary alkyl amines under light irradiation provides an efficient route to C-N coupled products. organic-chemistry.org These methods underscore the potential for synthesizing derivatives of this compound or for its preparation using nickel-based catalytic systems.

Ruthenium-Catalyzed Deaminative Coupling

Ruthenium catalysts have shown significant efficacy in the deaminative coupling of primary amines to form secondary amines, a process that involves C-N bond activation. marquette.edumarquette.edu This type of reaction is particularly relevant for a primary amine like this compound. The catalytic cycle is proposed to initiate with the N-H activation of the primary amine by the ruthenium complex, leading to a cationic ruthenium hydride intermediate. ias.ac.in Subsequent β-hydride elimination from the coordinated amine generates an imine ligand and releases ammonia (B1221849). ias.ac.in The imine can then undergo nucleophilic attack by another primary amine molecule, ultimately leading to the formation of a secondary amine. ias.ac.in These reactions can be used to synthesize both symmetrical and unsymmetrical secondary amines and are often chemoselective, proceeding without the need for reactive reagents or producing wasteful byproducts. core.ac.uknih.gov

| Catalyst System | Reactants | Product Type | Key Mechanistic Feature |

| Tetranuclear Ru-H complex with a catechol ligand | Two different primary amines | Unsymmetric secondary amine | High chemoselectivity core.ac.uknih.gov |

| Cationic Ru-H complex with 3,4,5,6-tetrachloro-1,2-benzoquinone | Ketone and primary amine | α-alkylated ketone | Regioselective deaminative coupling marquette.edu |

| Mono-hydrido bridged dinuclear ruthenium complex | Primary amines | Symmetrical secondary amines | No additives or base required ias.ac.in |

Lewis Base and Acid-Mediated Cyclofunctionalization (e.g., phenylselenoetherification of related alkenols)

The presence of both a nucleophilic amine and an electrophilic double bond within the same molecule allows for intramolecular cyclization reactions. While direct examples for this compound are not extensively documented, studies on analogous structures provide significant insight. For instance, the phenylselenoetherification of 6-methyl-hept-5-en-2-ol, a structurally similar alkenol, has been investigated. researchgate.net This reaction involves the electrophilic addition of a phenylselenyl halide to the double bond, which is then followed by an intramolecular attack by the hydroxyl group to form a cyclic ether. researchgate.net The regioselectivity of this cyclization, leading to either a five- or six-membered ring, can be influenced by the reaction conditions and the presence of Lewis acid or base additives. researchgate.netresearchgate.net It is plausible that this compound could undergo analogous aminocyclization reactions under similar conditions to produce substituted piperidines or pyrrolidines. The use of Lewis acids like SnCl₂ or CoCl₂ and Lewis bases such as pyridine (B92270) or triethylamine (B128534) has been shown to dramatically increase the yields of such cyclizations. researchgate.net

| Alkenol Substrate | Reagent | Additive | Product(s) | Reference |

| 6-methyl-hept-5-en-2-ol | PhSeCl, PhSeBr | Piperidine, Triethylamine, Pyridine, Quinoline, CoCl₂, SnCl₂ | Substituted tetrahydrofuran | researchgate.net |

| Nerolidol | PhSeX | Lewis acids and bases | Predominantly THF derivatives | researchgate.net |

| α-terpineol | PhSeX | Lewis acids and bases | THP derivatives | researchgate.net |

Theoretical and Experimental Mechanistic Elucidation of this compound Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction pathways and product outcomes.

Addition Reactions: The mechanism for the hydrohalogenation of the alkene moiety proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com The first step, the protonation of the double bond to form the more stable secondary carbocation, is the rate-determining step. masterorganicchemistry.com The subsequent nucleophilic attack by the halide ion is a rapid second step.

Metal-Catalyzed Reactions:

Copper-Catalyzed Alkylation: Mechanistic studies on photoinduced copper-catalyzed amination suggest that the reaction can proceed via multiple pathways. nih.gov One dominant pathway involves the excitation of a lithium carbazolide nucleophile, leading to the generation of a carbazyl radical and an alkyl radical. nih.gov A copper(I) complex then catalyzes the cross-coupling of these radicals. nih.gov The formation of a persistent copper(II) radical species is believed to be key to achieving selective cross-coupling over homocoupling. nih.gov

Ruthenium-Catalyzed Deaminative Coupling: Isotope labeling studies and Hammett plot analysis have provided significant insights into the mechanism of ruthenium-catalyzed deaminative coupling. marquette.edumarquette.edu The observation of a significant deuterium (B1214612) incorporation in the product when using a deuterated aniline (B41778) suggests the reversible formation of an imine intermediate. nih.gov A negative ρ value from the Hammett plot indicates a buildup of positive charge in the transition state of the rate-determining step, which is consistent with an electrophilic attack. marquette.edunih.gov DFT calculations have supported a stepwise mechanism involving the formation of a Ru(IV)-alkyl species in related alkylation reactions. marquette.edu

Cyclofunctionalization: Kinetic and mechanistic studies of phenylselenoetherification of related alkenols have been performed using spectrophotometry under pseudo-first-order conditions. researchgate.net The reaction rates are influenced by temperature and the nature of the cyclization reagent and catalyst. researchgate.net Quantum chemical calculations have also been employed to understand the regioselectivity and the transition states involved in these cyclizations. researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is indispensable for elucidating the molecular structure of Hept-6-en-2-amine. Techniques such as NMR, IR, and Mass Spectrometry each probe different aspects of the molecule's constitution.

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The vinyl protons at the C6-C7 double bond will appear in the downfield region, while the aliphatic protons will be found upfield. The protons on the carbon adjacent to the amine group (C2) will be deshielded relative to other alkyl protons. guidechem.comprospre.ca The amine protons themselves often appear as a broad singlet, and their chemical shift can be concentration-dependent.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-7 (CH₂=) | ~4.9-5.1 | Multiplet |

| H-6 (=CH-) | ~5.7-5.9 | Multiplet |

| H-5 (-CH₂-) | ~2.0-2.2 | Multiplet |

| H-4 (-CH₂-) | ~1.4-1.6 | Multiplet |

| H-3 (-CH₂-) | ~1.3-1.5 | Multiplet |

| H-2 (-CH-) | ~2.9-3.1 | Multiplet |

| H-1 (-CH₃) | ~1.1-1.2 | Doublet |

¹³C NMR Spectroscopy The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons of the terminal alkene (C-6 and C-7) will have characteristic shifts in the 114-140 ppm range. libretexts.orglibretexts.org The carbon atom bonded to the nitrogen (C-2) is expected to resonate in the 37-45 ppm range, shifted downfield compared to a simple alkane carbon due to the electron-withdrawing effect of the amine group. libretexts.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-7 | ~114-115 |

| C-6 | ~138-139 |

| C-5 | ~33-35 |

| C-4 | ~25-27 |

| C-3 | ~36-38 |

| C-2 | ~48-52 |

IR spectroscopy is a powerful tool for identifying the key functional groups present in this compound: the primary amine and the terminal alkene. libretexts.org

N-H Stretching: As a primary amine, it is expected to show two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. upi.eduwpmucdn.com

N-H Bending: A characteristic N-H bending (scissoring) vibration should appear in the 1580-1650 cm⁻¹ range. upi.edu

C-N Stretching: The C-N stretching of an aliphatic amine typically appears as a medium to weak band between 1020 and 1250 cm⁻¹. uc.edu

Alkene Stretches: The terminal vinyl group will give rise to a C=C stretching absorption around 1640 cm⁻¹ and a =C-H stretching absorption just above 3000 cm⁻¹ (typically ~3080 cm⁻¹). libretexts.orgwpmucdn.com

Alkene Bends: Strong out-of-plane (o.o.p.) bending vibrations for the terminal =CH₂ and =CH- groups are expected around 990 cm⁻¹ and 910 cm⁻¹. wpmucdn.com

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Medium |

| Alkene | =C-H Stretch | ~3080 | Medium |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Alkene | C=C Stretch | ~1640 | Medium-Weak |

| Primary Amine | N-H Bend (Scissoring) | 1580 - 1650 | Medium |

| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium-Weak |

| Terminal Alkene | =C-H Out-of-Plane Bend | ~990 and ~910 | Strong |

Mass spectrometry provides information about the molecular weight and elemental formula of a compound, as well as structural details derived from its fragmentation patterns.

For this compound (C₇H₁₅N), the molecular weight is 113.22 g/mol . In accordance with the Nitrogen Rule , the nominal molecular weight is an odd number (113), which is indicative of a molecule containing an odd number of nitrogen atoms. youtube.comwhitman.edu The molecular ion peak (M⁺) would therefore be observed at an m/z of 113.

The primary fragmentation pathway for aliphatic amines is alpha-cleavage , where the bond between the carbon bearing the amine (C-2) and an adjacent carbon (C-1 or C-3) breaks. libretexts.orgmiamioh.edu Cleavage of the larger alkyl group is typically favored. miamioh.edu

Alpha-cleavage (loss of pentenyl radical): Breaking the C2-C3 bond would result in the loss of a C₅H₉˙ radical, leading to a prominent fragment ion at m/z 44 ([CH₃CH=NH₂]⁺). This is often the base peak in the spectrum of primary amines with this substitution pattern. whitman.edufuture4200.com

Alpha-cleavage (loss of methyl radical): Breaking the C1-C2 bond would result in the loss of a CH₃˙ radical, leading to a fragment at m/z 98 .

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula C₇H₁₅N.

Predicted Mass Spectrometry Data for this compound

| m/z | Ion Formula | Fragmentation Origin | Significance |

|---|---|---|---|

| 113 | [C₇H₁₅N]⁺ | Molecular Ion (M⁺) | Confirms molecular weight |

| 98 | [C₆H₁₂N]⁺ | [M - CH₃]⁺ (Alpha-cleavage) | Fragment |

Infrared (IR) Spectroscopy

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities or reaction byproducts and for resolving its enantiomers.

HPLC is a versatile technique for the analysis and purification of amines. For a relatively non-polar compound like this compound, reversed-phase HPLC on a C8 or C18 column is a common approach. researchgate.net However, the basic nature of the amine can lead to poor peak shape due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. This can be mitigated by using a mobile phase with a slightly acidic pH or by adding an amine modifier (e.g., triethylamine) to the eluent to mask the active sites. chim.it

As this compound possesses a chiral center at the C-2 position, separating its enantiomers requires the use of a chiral stationary phase (CSP) . columnex.com Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) are widely used and effective for a broad range of racemates. columnex.com For primary amines specifically, crown ether-based CSPs have shown high success rates for enantioseparation. chromatographyonline.comwiley.com The separation can be performed in normal-phase, polar organic, or reversed-phase modes, depending on the specific column and analyte properties. registech.com

Gas chromatography is well-suited for the analysis of volatile compounds like this compound. However, direct analysis of primary amines can be challenging due to their polarity and tendency to adsorb onto active sites in the GC system, leading to significant peak tailing. labrulez.com To achieve good chromatographic performance, specialized columns designed for volatile amines are often employed. These columns have a base-deactivated surface that minimizes adsorptive interactions, resulting in improved peak symmetry and reproducibility. restek.com

An alternative approach is the derivatization of the amine prior to GC analysis. researchgate.net Reagents such as acylating agents (e.g., pentafluorobenzoyl chloride) or silylating agents can convert the polar -NH₂ group into a less polar, more volatile derivative. researchgate.net This reduces tailing and improves chromatographic performance on standard non-polar or medium-polarity columns.

The coupling of GC with a mass spectrometer (GC-MS) is a particularly powerful technique, providing both separation based on retention time and structural identification based on the mass spectrum of the eluting compound. nih.govresearchgate.netnih.gov This is a standard method for the identification and quantification of volatile amines in complex mixtures.

Enantiomeric Separation via Chiral Stationary Phases

The resolution of this compound enantiomers is critical for stereoselective synthesis and analysis. This is predominantly achieved through chiral chromatography, utilizing either gas chromatography (GC) or high-performance liquid chromatography (HPLC) equipped with a chiral stationary phase (CSP).

Direct analysis of primary amines like this compound by GC can be problematic, often leading to poor chromatographic performance with significant peak tailing. nih.gov Therefore, enantiomeric separation by GC typically requires prior derivatization to block the polar amine group, which also enhances volatility. nih.govwiley-vch.de The derivatized enantiomers can then be resolved on a suitable CSP.

Cyclodextrin-based CSPs are widely employed for the chiral separation of derivatized amines. sigmaaldrich.comresearchgate.net These phases, such as those incorporating derivatized β-cyclodextrins, offer a chiral cavity into which one enantiomer fits preferentially, leading to differential retention times and thus separation. For aliphatic amines, which include this compound, phases like Astec CHIRALDEX® G-DP have shown particular effectiveness. sigmaaldrich.com Similarly, amino acid derivative CSPs, such as Chirasil-Val, are capable of resolving derivatized amino compounds. nih.goviapc-obp.com The separation on these phases often relies on the formation of transient diastereomeric hydrogen-bonded complexes. iapc-obp.com

For HPLC-based separations, derivatization is not always necessary. Modern polysaccharide and cyclofructan-based CSPs have demonstrated high success rates in resolving underivatized primary amines. nih.gov Polysaccharide-based columns, such as ChiralPak® series (IA, IB, IC, etc.), and cyclofructan-based columns, like Larihc® CF6-P, are powerful tools for this purpose. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the stationary phase. iapc-obp.com The choice of the mobile phase, which can be a normal-phase solvent system (e.g., heptane/ethanol) or a polar organic system (e.g., acetonitrile/methanol), along with the use of amine additives like triethylamine (B128534) or butylamine (B146782) to mask residual silanol groups on the silica (B1680970) support, is crucial for achieving optimal resolution. nih.gov

Table 1: Chiral Stationary Phases for Separation of Aliphatic Amines This table summarizes CSPs applicable to the enantiomeric separation of chiral aliphatic amines like this compound, often following derivatization for GC analysis.

| CSP Type | Specific Phase Example | Chromatography Mode | Applicable Analytes | Reference |

|---|---|---|---|---|

| Amino Acid Derivative | Chirasil-Val | GC | Derivatized aliphatic and aromatic amines | nih.goviapc-obp.com |

| Derivatized Cyclodextrin | Astec CHIRALDEX® G-DP | GC | Derivatized polar racemates, including aliphatic amines | sigmaaldrich.com |

| Derivatized Cyclodextrin | Astec CHIRALDEX® G-PN | GC | Derivatized amines (e.g., amphetamine) and alcohols | sigmaaldrich.com |

| Bonded Polysaccharide | ChiralPak® IA, IB, IC, IF | HPLC | Underivatized primary amines | nih.gov |

| Derivatized Cyclofructan | Larihc® CF6-P | HPLC | Underivatized primary amines | nih.gov |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization of this compound is a key strategy to overcome challenges in its analysis, particularly by gas chromatography-mass spectrometry (GC-MS). The primary objectives of derivatization are to modify the analyte's functional group to increase volatility, improve thermal stability, reduce adsorption within the analytical system, and enhance the response of specific detectors. researchgate.netgcms.cz For primary amines, the labile hydrogen on the nitrogen atom is replaced with a more stable functional group. iu.eduojp.gov The main derivatization reactions are acylation, silylation, and alkylation. researchgate.net

Acylation is one of the most common methods for derivatizing primary amines. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) and heptafluorobutyric anhydride (HFBA) react with the amine to form stable, volatile, and highly electron-capturing fluoroacyl derivatives. nih.govnih.gov These derivatives are particularly well-suited for sensitive detection by GC with an electron capture detector (GC-ECD) or for producing characteristic fragmentation patterns in GC-MS. Acetic anhydride can also be used to form the corresponding acetamide (B32628) derivative. wiley-vch.de Acylated compounds are noted for their stability, especially when compared to silylated derivatives of primary amines. nih.gov

Silylation involves the introduction of a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. iu.eduojp.gov Silylation significantly increases the volatility and thermal stability of the amine, making it more amenable to GC analysis. The resulting TMS derivatives often yield diagnostic fragment ions in mass spectrometry, which can be useful for structural elucidation and selected ion monitoring (SIM) for quantitative analysis. nih.gov

Alkylation replaces the active hydrogen with an alkyl group, which reduces the polarity of the amine. gcms.cz An example of an alkylating agent is dimethylformamide-dimethyl acetal (B89532) (DMF-DMA), which has been shown to form dimethylaminomethylene derivatives with primary amines, leading to marked improvements in chromatographic behavior. iu.eduojp.gov

The choice of derivatization reagent depends on the analytical technique being employed and the specific information required. For instance, while acylation might be preferred for achieving the lowest detection limits with GC-ECD, silylation may be chosen to obtain more structurally informative mass spectra. nih.gov

Table 2: Derivatization Reagents for Primary Amines This table outlines common derivatization strategies applicable to this compound for improved analytical detection.

| Strategy | Reagent | Abbreviation | Derivative Formed | Analytical Benefit | Reference |

|---|---|---|---|---|---|

| Acylation | Trifluoroacetic anhydride | TFAA | Trifluoroacetyl (TFA) derivative | Improves volatility and peak shape; enhances GC-ECD response. | nih.goviu.edu |

| Acylation | Heptafluorobutyric anhydride | HFBA | Heptafluorobutyryl derivative | Increases stability and detector sensitivity. | nih.gov |

| Acylation | Acetic anhydride | - | Acetyl derivative | Improves GC performance for chiral analysis. | wiley-vch.de |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) derivative | Increases volatility; provides diagnostic MS fragments. | iu.eduojp.gov |

| Alkylation | Dimethylformamide-dimethyl acetal | DMF-DMA | Dimethylaminomethylene derivative | Improves chromatographic behavior. | iu.eduojp.gov |

Computational and Theoretical Chemistry Studies on Hept 6 En 2 Amine Systems

Analysis of Transition States and Reaction Pathways

The analysis of transition states (TS) and reaction pathways is a cornerstone of computational chemistry, providing critical information on reaction kinetics and selectivity. For reactions involving structures analogous to hept-6-en-2-amine, locating and characterizing transition states allows for the determination of activation energies and the prediction of the most favorable reaction course. In a theoretical study on palladium-catalyzed cyclization, the free energy barriers for various transition states were calculated to explain the observed product distribution. rsc.org For example, the SN2-type reductive elimination transition state (TS6) in one pathway was found to have a free energy barrier of 26.3 kcal/mol, while a competing transition state (TS6') had a higher barrier of 33.1 kcal/mol, explaining the preferential formation of one product over another. rsc.org

Computational investigations of the Hofmann–Löffler–Freytag (HLF) reaction, which can form pyrrolidine (B122466) rings, have used DFT to analyze the transition states for intramolecular hydrogen atom transfer (HAT) steps. pharma.hr These calculations help to explain the observed regioselectivity, showing, for instance, a kinetic preference for 1,5-HAT over 1,6-HAT. pharma.hr Similarly, in the study of aminolysis reactions of epoxides with amines, transition state structures were generated by considering the conformational mobility of reactants. researchgate.net The inclusion of explicit solvent molecules in the calculations was found to be crucial for accurately modeling the proton transfer and lowering the activation energy barriers. researchgate.net These studies highlight the importance of a thorough exploration of the potential energy surface and the precise characterization of transition states to understand and predict the outcomes of reactions involving flexible amine structures.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry offers powerful predictive capabilities for regioselectivity and stereoselectivity in organic reactions. For systems related to this compound, theoretical methods can rationalize and forecast the outcome of reactions where multiple isomers can be formed. In palladium-catalyzed cyclizations, DFT calculations have successfully explained why different substrates lead to different regioisomers. rsc.org Noncovalent interaction (NCI) analysis of the transition states revealed that π–π stacking interactions can lower the energy barrier for one reaction pathway, thus controlling the regioselectivity. rsc.org

The regioselectivity of the Pauson-Khand reaction, which forms a cyclopentenone, is dictated by electronic effects in the absence of significant steric hindrance. core.ac.uk DFT calculations have shown that alkyne polarization determines the major regioisomer. core.ac.uk Similarly, in the intramolecular nitrone-alkene cycloaddition (INAC) of hept-6-enoses, computational analysis of transition state energies rationalized the observed regio- and stereochemical outcomes, correctly predicting the formation of either cyclohexanol (B46403) or cycloheptanol (B1583049) derivatives based on the substrate's protecting groups. researchgate.netacs.org The prediction of product ratios can also be achieved; for example, in a 1,3-dipolar cycloaddition, the calculated product ratio of 28:72 was very close to the experimentally observed value. nih.gov These examples demonstrate that theoretical predictions of selectivity are a valuable tool for designing synthetic routes.

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of flexible molecules like this compound and how that structure influences reactivity. Many drug-like molecules are flexible and can adopt numerous conformations, with the lowest energy conformation often being the most biologically active or reactive. slideshare.net Conformational analysis involves systematically or stochastically searching the potential energy surface to identify stable conformers. slideshare.net Techniques such as systematic grid searches and stochastic methods like Metropolis Monte Carlo are employed for this purpose. slideshare.net

For cyclic systems, such as substituted cyclohexanes which share conformational features with potential cyclic derivatives of this compound, understanding the stability of different chair conformations is crucial. conicet.gov.arsapub.org Molecular modeling kits and software like Avogadro can be used to build and visualize these conformations, helping to identify steric interactions like 1,3-diaxial strain that destabilize certain conformers. conicet.gov.arsapub.org In the context of drug design, conformational analysis is used to develop pharmacophore models. nih.gov By identifying the common structural features of active ligands in their low-energy conformations, a model for receptor binding can be constructed. nih.gov This approach, often coupled with techniques like comparative molecular field analysis (CoMFA), aids in the design of new molecules with enhanced activity and selectivity. nih.gov

Theoretical Investigations of Reactivity and Stability

Theoretical methods provide fundamental insights into the intrinsic reactivity and stability of molecules. For a molecule like this compound, its reactivity is determined by its functional groups: the primary amine and the alkene. vulcanchem.com The amine group is nucleophilic and basic, while the alkene can undergo electrophilic addition and other reactions. vulcanchem.com Computational studies can quantify these properties. For example, in the context of the Hofmann–Löffler–Freytag reaction, radical stabilization energies (RSEs) for various N-centered and C-centered radicals were calculated using DFT to understand the stability of reaction intermediates, which in turn governs the reaction's regioselectivity. pharma.hr

In a study of palladium-catalyzed cyclization, the reactivity of different nitrogen atoms in an intermediate was assessed by comparing the free energy barriers of their respective reaction pathways. rsc.org It was found that changing the substrate altered the reactivity of one nitrogen atom while leaving the other unaffected, leading to a switch in selectivity. rsc.org The stability of reaction products can also be predicted. In the same study, the 1,3-diene O-heterocycle product was found to be 12.4 kcal/mol lower in free energy than the allenic amine product, indicating it is the thermodynamically favored product. rsc.org These theoretical investigations into the electronic structure, stability of intermediates, and thermodynamic properties of products are crucial for a comprehensive understanding of the chemical behavior of this compound systems.

Table 1: Calculated Free Energy Barriers for Transition States in a Pd-Catalyzed Cyclizationrsc.org| Transition State | Reaction Step | Substrate System | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|---|

| TS6 | SN2-type Reductive Elimination | (2-(but-3-en-1-yn-1-yl)phenyl)methanol | 26.3 |

| TS6' | SN2-type Reductive Elimination | hept-6-en-4-yn-1-ol | 33.1 |

| TS7 | SN2-type Substitution | (2-(but-3-en-1-yn-1-yl)phenyl)methanol | 24.2 |

| TS7' | SN2-type Substitution | hept-6-en-4-yn-1-ol | 27.7 |

Table 2: Predicted vs. Experimental Product Ratios Comparison of computationally predicted and experimentally observed product ratios in a 1,3-dipolar cycloaddition reaction, highlighting the predictive power of theoretical models. nih.gov

| Product | Predicted Ratio (DFT) | Experimental Ratio |

|---|---|---|

| Isomer 38a | 28% | N/A |

| Isomer 38b | 72% | N/A |

| Combined (38a:38b) | 28:72 | ~28:72 |

Research Applications of Hept 6 En 2 Amine As a Synthetic Intermediate

Construction of Complex Organic Molecules

The strategic placement of the amine and alkene functionalities in hept-6-en-2-amine makes it an important starting material for the synthesis of complex organic molecules, particularly alkaloids. One notable application is in the synthesis of the fire ant venom alkaloid, solenopsin (B1210030) A. Researchers have utilized a derivative of this compound, specifically methyl N-hept-6-en-2-ylcarbamate, to construct the core piperidine (B6355638) structure of this natural product. rsc.org

The synthesis involves an intramolecular amidomercuriation reaction of the carbamate (B1207046). This key step facilitates the cyclization of the linear precursor into a piperidine ring. The resulting organomercurial intermediate can then be reacted with various reagents to install different side chains. For instance, reaction with sodium borohydride (B1222165) in the presence of dec-1-en-3-one leads to the formation of solenopsin A. This approach highlights how this compound can serve as a foundational building block for assembling complex, biologically active molecules. The presence of both nucleophilic (amine) and electrophilic (alkene, after activation) centers within the same molecule allows for elegant and efficient synthetic strategies.

| Precursor | Key Reaction | Product | Application |

| Methyl N-hept-6-en-2-ylcarbamate | Intramolecular Amidomercuriation | trans-2,6-dialkylpiperidines | Synthesis of Solenopsin A rsc.org |

| Hept-6-en-4-yn-1-ol (related enyne) | Palladium-catalyzed cyclization | Polysubstituted 1,3-diene O-heterocycle | Construction of complex heterocycles rsc.org |

Development of Functional Materials and Sensing Platforms (e.g., conjugated microporous organic polymers)

Conjugated microporous polymers (CMPs) are a class of materials characterized by their extended π-conjugation and permanent porosity. wikipedia.org These features make them promising candidates for applications in gas storage, catalysis, and sensing. The synthesis of CMPs often involves the cross-linking of rigid, π-conjugated building blocks. wikipedia.org

A common and advantageous method for synthesizing CMPs is through Schiff base condensation, a reaction that is typically metal-free and involves the reaction of amine-based monomers with aldehyde-containing monomers. wikipedia.org this compound, as a primary amine, fits the criteria for a monomer in Schiff base polymerizations. Although direct use of this compound in published CMP synthesis is not prominent, its structure offers significant potential. The primary amine group can react with multi-aldehyde linkers to form the imine bonds that constitute the polymer backbone. Furthermore, the pendant alkene group remains available for post-synthetic modification, allowing for the introduction of additional functionalities or for creating further cross-linking within the polymer network. This dual functionality could lead to CMPs with tailored properties, such as enhanced stability or specific recognition sites for sensing applications. The ability to tune the properties of CMPs at the molecular level is a key area of research, and versatile building blocks are in high demand. rsc.org

Role in Environmental Science Research (e.g., carbon capture applications)

Amine scrubbing is currently the most mature technology for capturing carbon dioxide (CO₂) from industrial flue gases, a process known as post-combustion carbon capture. rifs-potsdam.deccsknowledge.com The technology relies on the chemical reaction between CO₂ and an amine solution to form a soluble salt, effectively removing the CO₂ from the gas stream. bellona.org While alkanolamines like monoethanolamine (MEA) are commonly used, research is ongoing to find more efficient and environmentally benign alternatives.

Primary and secondary amines, such as this compound, are candidates for these applications due to the fundamental reactivity of the amine group with CO₂. The efficiency of a particular amine depends on factors like its absorption capacity, reaction kinetics, and the energy required for regeneration. A significant concern with amine-based carbon capture is the unintentional emission of amines and their degradation products (like nitrosamines and nitramines) into the atmosphere, which can have adverse environmental impacts. rifs-potsdam.deccsknowledge.com Therefore, a crucial part of environmental science research in this area is to study the atmospheric chemistry and potential toxicity of new amine solvents. This compound, as an aliphatic amine, could be investigated for its performance in CO₂ capture systems, with a necessary focus on its degradation pathways and the environmental impact of any resulting emissions. nilu.no

| Technology | Principle | Role of Amines | Research Focus |

| Amine Scrubbing | Chemical absorption of CO₂ from flue gas bellona.org | React with CO₂ to form soluble salts, enabling its separation rifs-potsdam.de | Developing new amines with high efficiency and low environmental impact; studying degradation and emissions ccsknowledge.combellona.org |

Synthesis of Nitrogen-Containing Heterocycles (e.g., piperidines from N-hept-6-en-2-ylcarbamate)

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. clockss.orgkit.edu The synthesis of these ring systems is a central goal in organic chemistry. This compound and its derivatives are particularly well-suited for the synthesis of piperidines, a prevalent scaffold in medicinally relevant compounds. whiterose.ac.ukresearchgate.net

A key example is the conversion of methyl N-hept-6-en-2-ylcarbamate into trans-2,6-dialkylpiperidines. rsc.org This transformation is achieved through an intramolecular amidomercuriation reaction. In this process, the nitrogen atom of the carbamate group and the mercury salt add across the terminal double bond, forming a six-membered ring intermediate. Subsequent reductive workup replaces the mercury with a hydrogen atom, yielding the piperidine structure. This method provides a stereoselective route to trans-2,6-disubstituted piperidines, which have historically been challenging to synthesize. The versatility of this approach allows for the introduction of various substituents, making it a valuable tool for building libraries of piperidine derivatives for drug discovery and other applications.

| Starting Material | Reaction Type | Heterocyclic Product | Significance |

| Methyl N-hept-6-en-2-ylcarbamate | Intramolecular Amidomercuriation | trans-2,6-dialkylpiperidines | Stereoselective synthesis of a key alkaloid scaffold rsc.org |

| N-substituted tetrahydropyridines | Chemo-enzymatic cascade | Stereo-defined piperidines | Sustainable synthesis of chiral piperidines whiterose.ac.uk |

| Aminoalkynes and Carbonyls | Gold-catalyzed cascade | Pyridines | Efficient construction of substituted pyridines mdpi.com |

Precursor in Specialized Chemical Synthesis (e.g., phosphoramidates)

Phosphoramidates are a class of organophosphorus compounds containing a phosphorus-nitrogen (P-N) bond. They are of interest in medicinal chemistry and as synthetic reagents. The synthesis of phosphoramidates often involves the coupling of a phosphorus-containing electrophile with an amine.

Research has shown that amines are key starting materials for creating phosphoramidates. nih.gov For example, a one-pot, two-step synthesis has been developed where various amines, including aniline (B41778), dibutylamine, and hept-1-en-2-amine (a constitutional isomer of this compound), are reacted to form the corresponding phosphoramidate (B1195095) products with good yields. nih.gov The process involves the in-situ preparation of a phosphitylating agent which then reacts with the amine. Given its primary amine functionality, this compound is a suitable precursor for this type of transformation. The presence of the alkene group could also be exploited for further functionalization after the P-N bond is formed, leading to more complex and specialized molecules. The development of efficient synthetic routes to phosphoramidates is crucial for exploring their potential applications, and versatile amine precursors are essential for this work. researchgate.net

常见问题

Q. What are the optimal synthetic routes for Hept-6-en-2-amine, and how can reaction conditions be controlled to maximize yield and purity?

this compound synthesis typically involves catalytic hydrogenation of nitriles or reductive amination of aldehydes. Key parameters include temperature (maintained at 25–50°C), pH (adjusted to 8–10 for amine stability), and reaction time (monitored via thin-layer chromatography). For purity, column chromatography or recrystallization is recommended. Analytical validation using HPLC (≥95% purity threshold) and NMR spectroscopy (to confirm structural integrity) is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the amine group and alkene geometry. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) should quantify purity and detect byproducts. Infrared (IR) spectroscopy can validate functional groups (e.g., N-H stretching at ~3300 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid skin/eye contact and inhalation. Store the compound in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation. Spills require neutralization with dilute acetic acid followed by absorption via vermiculite .

Q. How does the alkene moiety in this compound influence its reactivity in further functionalization?

The double bond enables electrophilic additions (e.g., epoxidation with mCPBA) or Diels-Alder reactions. However, the amine group may require protection (e.g., Boc or Fmoc groups) to prevent undesired side reactions during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictory data in studies involving this compound’s biological activity?

Conduct a systematic review with predefined inclusion/exclusion criteria (e.g., excluding studies with purity <90%). Use meta-analysis to assess heterogeneity via I² statistics. If contradictions persist, replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) and validate assays with positive/negative controls .

Q. What experimental designs are optimal for probing this compound’s mechanism of action in catalytic systems?

Isotopic labeling (e.g., ¹⁵N-amine) coupled with kinetic studies (e.g., rate vs. substrate concentration) can elucidate reaction pathways. In situ FTIR or Raman spectroscopy monitors intermediate formation. Computational modeling (DFT or MD simulations) predicts transition states and validates experimental data .

Q. How can researchers validate analytical methods for this compound in complex matrices (e.g., biological fluids)?

Follow ICH Q2(R1) guidelines: assess linearity (R² ≥0.995), precision (RSD <5%), and recovery (85–115%). Use matrix-matched calibration curves to account for interference. Cross-validate with orthogonal methods (e.g., LC-MS vs. NMR) .

Q. What strategies mitigate oxidative degradation of this compound during long-term storage?

Stabilize the compound with antioxidants (e.g., BHT at 0.01% w/w) and store in amber vials under nitrogen. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life. Monitor degradation via UPLC-UV and identify byproducts using high-resolution MS .

Q. How can dose-response relationships for this compound’s pharmacological effects be rigorously quantified?

Use a sigmoidal Emax model to fit dose-response curves, calculating EC₅₀ and Hill coefficients. Account for non-linear kinetics (e.g., autoinduction) via time-dependent assays. Validate in至少 three independent replicates with blinded data analysis .

Methodological Guidance

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。